![molecular formula C14H18F2N2O4S B5559462 N-(2,2-difluoroethyl)-4-[(3-hydroxy-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5559462.png)

N-(2,2-difluoroethyl)-4-[(3-hydroxy-1-piperidinyl)sulfonyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-(2,2-difluoroethyl)-4-[(3-hydroxy-1-piperidinyl)sulfonyl]benzamide involves multi-step reactions, starting from basic building blocks like benzene derivatives and piperidine. The process may include steps such as sulfonylation, amide formation, and the introduction of difluoroethyl groups. For example, a series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine were synthesized by coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, followed by substitution reactions (Khalid et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Research into structurally similar compounds, such as those involving sulfonamide groups and piperidine derivatives, has demonstrated significant biological activities. For instance, the synthesis of biologically active O-substituted derivatives of sulfonamides bearing a piperidine nucleus has been explored, revealing their potential as inhibitors against enzymes like butyrylcholinesterase, indicating potential applications in the development of therapeutics (Khalid et al., 2013).

Sulfur-Nitrogen Chemistry

The exploration of sulfur-nitrogen compounds, including sulfinimines and N-sulfonyloxaziridines, has been a subject of interest for decades. These compounds, related through their sulfonamide structures, have found applications in asymmetric synthesis, providing a method for constructing carbon-nitrogen stereocenters found in biologically active molecules. This work has paved the way for the development of chiral building blocks and nitrogen heterocycles (Davis, 2006).

Nanofiltration and Membrane Technology

In the field of materials science, sulfonated polyamide nanofiltration membranes, particularly those prepared with piperazine and related diamine monomers, have been developed for various applications, including water treatment and dye solution processing. These membranes exhibit improved water flux, antifouling properties, and selective permeability, demonstrating the utility of sulfonamide and piperidine functional groups in enhancing membrane performance (Huang et al., 2017) (Liu et al., 2012).

Enantioselective Catalysis

The development of enantioselective catalysts using piperazine-derived compounds has also been a significant area of research. For example, l-piperazine-2-carboxylic acid-derived N-formamides have been used as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showcasing the versatility of piperazine-based compounds in asymmetric synthesis (Wang et al., 2006).

Eigenschaften

IUPAC Name |

N-(2,2-difluoroethyl)-4-(3-hydroxypiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2N2O4S/c15-13(16)8-17-14(20)10-3-5-12(6-4-10)23(21,22)18-7-1-2-11(19)9-18/h3-6,11,13,19H,1-2,7-9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXWTEJGPQFIRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-difluoroethyl)-4-[(3-hydroxy-1-piperidinyl)sulfonyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5559379.png)

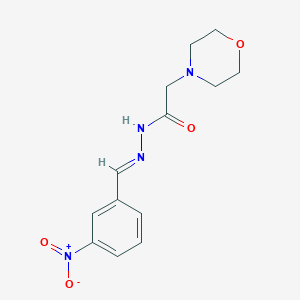

![2-[(2-methylphenyl)amino]-N'-{[3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B5559389.png)

![(4aS*,7aR*)-N-(2-fluorophenyl)-4-(2-methoxyethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559406.png)

![8-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559416.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559424.png)

![3-(2,4-dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5559431.png)

![2,5-bis[3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]cyclopentanone](/img/structure/B5559439.png)

![2-{[5-ethyl-2-(ethylthio)-3-thienyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5559446.png)

![6-(4-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5559452.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5559473.png)

![6-tert-butyl-4-[(4-fluorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559479.png)

![5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5559486.png)